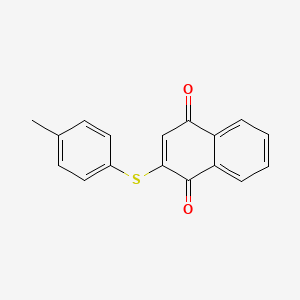

2-(p-Tolylthio)naphthalene-1,4-dione

Description

Contextualization of Naphthalene-1,4-diones in Organic and Medicinal Chemistry

Naphthalene-1,4-diones, also known as naphthoquinones, are a class of organic compounds characterized by a naphthalene (B1677914) ring system with two ketone groups. This core structure is found in various natural products, most notably Vitamin K. evitachem.com The quinone moiety is a key pharmacophore, a feature of a molecule that is responsible for its biological or pharmacological interactions. This has led to the extensive investigation of naphthoquinone derivatives in medicinal chemistry.

The biological activity of these compounds is often attributed to their ability to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This mechanism is a cornerstone of their potential as anticancer and antimicrobial agents. Prominent examples of anticancer drugs containing the quinone scaffold include doxorubicin (B1662922) and mitomycin C. The versatility of the naphthoquinone core allows for a wide range of chemical modifications, enabling the synthesis of analogues with potentially enhanced potency and selectivity.

Significance of Thio-Substituted Naphthalene-1,4-diones: A Focus on 2-(p-Tolylthio)naphthalene-1,4-dione

The introduction of a sulfur-containing group, or a "thio" substituent, to the naphthalene-1,4-dione scaffold has been a strategy to create novel derivatives with unique chemical and biological properties. These thio-substituted analogues have garnered significant interest in the scientific community. The sulfur atom can influence the electronic properties of the quinone ring, potentially modulating its redox potential and biological activity.

Within this subclass, This compound is a specific molecule of interest. It features a p-tolylthio group attached to the second position of the naphthalene-1,4-dione core. While extensive research on this particular compound is not widely available in public literature, its structure suggests it would be a subject of investigation within the broader exploration of thio-substituted naphthoquinones. The synthesis of such compounds is generally achieved through the reaction of a suitable naphthoquinone precursor with a thiol. For instance, the synthesis of this compound can be accomplished by reacting 2-hydroxy-1,4-naphthoquinone (B1674593) with p-tolylthiol.

Research Rationale and Scope of Investigation

The primary rationale for investigating compounds like this compound stems from the established biological significance of the naphthalene-1,4-dione core and the potential for thio-substitution to enhance or modify its activity. Research in this area typically aims to synthesize novel derivatives and evaluate their efficacy in various biological assays. The scope of such investigations often includes determining the compound's anticancer, antifungal, and antibacterial properties.

The research would also involve structure-activity relationship (SAR) studies, where the nature and position of the substituent on the naphthoquinone ring are varied to understand their impact on biological activity. This systematic approach helps in the rational design of more potent and selective therapeutic agents.

Overview of Advanced Academic Research Domains

The study of this compound and its analogues falls under several advanced academic research domains:

Medicinal Chemistry and Drug Discovery: This is the most prominent domain, with a focus on synthesizing and evaluating new chemical entities for therapeutic use. The potential of thio-substituted naphthoquinones as anticancer and antimicrobial agents drives much of the research in this field.

Organic Synthesis and Catalysis: The development of efficient and selective methods for the synthesis of these compounds is a key area of research. This includes exploring new catalysts and reaction conditions to improve yields and reduce environmental impact.

Chemical Biology: Researchers in this field use chemical tools, such as novel naphthoquinone derivatives, to probe biological systems. These compounds can be used to understand cellular processes like oxidative stress and apoptosis (programmed cell death).

Materials Science: Certain quinone derivatives have been investigated for their electronic and optical properties, suggesting potential applications in materials science, such as in the development of organic electronic devices.

Detailed Research Findings

While specific, in-depth research publications focusing solely on the biological activities of this compound are limited, the general chemical properties and synthesis are understood.

Synthesis and Chemical Properties:

The synthesis of this compound typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with p-tolylthiol. This reaction introduces the p-tolylthio group onto the naphthoquinone ring. The resulting compound is a solid with a molecular formula of C₁₇H₁₂O₂S.

| Property | Value |

| Molecular Formula | C₁₇H₁₂O₂S |

| Molecular Weight | 280.34 g/mol |

| Appearance | Solid |

| Synthesis Precursors | 2-hydroxy-1,4-naphthoquinone, p-tolylthiol |

Table 1: Physicochemical Properties of this compound

The broader class of thio-substituted naphthoquinones has been a subject of more extensive research. Studies on analogous compounds have demonstrated a range of biological activities.

Anticancer Activity of Thio-Substituted Naphthoquinones:

Numerous studies have reported the cytotoxic effects of thio-substituted naphthalene-1,4-dione derivatives against various cancer cell lines. For instance, some analogues have shown potent activity against breast, prostate, and colon cancer cell lines. The mechanism of action is often linked to the induction of apoptosis through the generation of reactive oxygen species.

Antimicrobial Activity of Thio-Substituted Naphthoquinones:

Thio-substituted naphthoquinones have also been investigated for their antimicrobial properties. Research has shown that certain derivatives exhibit activity against a range of bacteria and fungi. The introduction of the thio-substituent can enhance the antimicrobial potency compared to the parent naphthoquinone.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89478-03-5 |

|---|---|

Molecular Formula |

C17H12O2S |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfanylnaphthalene-1,4-dione |

InChI |

InChI=1S/C17H12O2S/c1-11-6-8-12(9-7-11)20-16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3 |

InChI Key |

IHRGUZGBIGODSC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Single-Crystal X-ray Diffraction Analysis

A definitive understanding of the molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the supramolecular assembly of 2-(p-Tolylthio)naphthalene-1,4-dione in the solid state can only be achieved through single-crystal X-ray diffraction.

Molecular Conformation and Stereochemical Insights

Without a published crystal structure for this compound, a precise description of its molecular conformation and stereochemistry is not possible. However, based on the general principles of structural chemistry and the analysis of related naphthoquinone derivatives, one can hypothesize certain features. The naphthalene-1,4-dione core is expected to be largely planar. The dihedral angle between this plane and the p-tolyl ring would be a key conformational parameter, influenced by steric hindrance between the sulfur atom and the adjacent carbonyl group, as well as electronic effects.

Solution-State Structural Elucidation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the naphthalene (B1677914) ring system and between the ortho- and meta-protons on the p-tolyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the protons of the p-tolyl ring to the carbon atom attached to the sulfur would confirm the C-S bond.

Without experimental 2D NMR data, a detailed connectivity table cannot be constructed.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) techniques could be employed to study conformational changes in this compound, such as the rotation around the C-S and S-Aryl bonds. By analyzing the NMR spectra at different temperatures, it might be possible to determine the energy barriers associated with these rotational processes. However, no such studies have been reported for this compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a compound, which in turn allows for the calculation of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

A hypothetical fragmentation pathway for this compound (exact mass to be determined by HRMS) in an electron ionization (EI) mass spectrometer could involve the following key steps:

Molecular Ion Peak: The intact molecule with a single positive charge would give the molecular ion peak (M⁺·).

Loss of CO: Naphthoquinones commonly undergo the loss of one or two molecules of carbon monoxide (CO).

Cleavage of the C-S Bond: The bond between the naphthalene ring and the sulfur atom could cleave, leading to fragments corresponding to the p-tolylthio radical and the naphthoquinone cation, or vice versa.

Fragmentation of the p-Tolyl Group: The p-tolyl group could lose a methyl radical to form a thiophenyl cation.

A detailed analysis and the generation of a data table for the fragmentation pathway would require an experimental high-resolution mass spectrum.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, the spectrum would be dominated by vibrations from the naphthoquinone core, the tolyl group, and the thioether linkage.

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of the key carbonyl (C=O) groups of the quinone system, which typically exhibit strong absorption bands. The aromatic rings will also produce characteristic signals.

Expected Characteristic IR Peaks: Based on analogs like 2-((phenyl)thio)-3-hydroxynaphthalene-1,4-dione derivatives, the following vibrational modes are anticipated. The precise wavenumbers for this compound may vary.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C=O Stretching | 1650 - 1690 | Strong intensity, characteristic of the quinone carbonyl groups. The presence of two carbonyls may lead to symmetric and asymmetric stretching modes. |

| Aromatic C=C Stretching | 1550 - 1620 | Medium to strong bands from the naphthalene and tolyl aromatic rings. |

| Aromatic C-H Stretching | 3000 - 3100 | Weak to medium bands appearing above 3000 cm⁻¹. |

| C-S Stretching | 600 - 800 | Weak to medium intensity band, characteristic of the thioether linkage. |

| C-H Bending (out-of-plane) | 750 - 900 | Strong bands that can help identify the substitution pattern on the aromatic rings. |

| CH₃ Stretching/Bending | 2850-2960 / 1375-1450 | Vibrations from the methyl group on the tolyl substituent. |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in Raman spectra. The C=O and C-S stretching vibrations would also be observable. Due to the lack of specific published data, a detailed Raman spectrum analysis is not possible at this time.

Electronic Absorption and Emission Spectroscopy for Electronic Transition Analysis

Electronic spectroscopy (UV-Vis absorption and fluorescence/phosphorescence emission) provides insights into the electronic structure and transitions within the molecule. The spectrum of this compound is expected to be influenced by the extended π-system of the naphthoquinone core, which is further modulated by the electron-donating p-tolylthio substituent.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of 1,4-naphthoquinone (B94277) derivatives typically displays multiple absorption bands corresponding to different electronic transitions.

π → π* Transitions: These transitions, occurring within the aromatic system, are expected to appear as intense bands in the UV region (typically < 350 nm).

n → π* Transitions: These transitions involve the non-bonding electrons on the carbonyl oxygen atoms. They are generally weaker in intensity and appear at longer wavelengths, often extending into the visible region, which is responsible for the characteristic yellow color of naphthoquinones.

The introduction of the p-tolylthio group at the 2-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted 1,4-naphthoquinone. This is due to the sulfur atom's lone pairs participating in the π-conjugation of the system, effectively extending the chromophore and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on similar thiophenyl derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) confirm that the introduction of a thio-substituent leads to a significant bathochromic shift, pushing the absorption maxima to values over 450 nm.

Expected UV-Vis Absorption Data: While specific experimental values for λmax (wavelength of maximum absorbance) and ε (molar absorptivity) are not available, a hypothetical dataset based on related compounds is presented for illustrative purposes.

| Transition Type | Expected λmax Range (nm) | Relative Intensity (ε) |

| π → π | 240 - 280 | High |

| π → π | 330 - 360 | Medium to High |

| n → π* | 430 - 480 | Low to Medium |

Electronic Emission (Fluorescence/Phosphorescence) Spectroscopy: Many naphthoquinone derivatives are known to exhibit weak fluorescence or phosphorescence. The emission properties are highly sensitive to the molecular structure and the solvent environment. The introduction of the sulfur atom could potentially influence the emission properties by promoting intersystem crossing, which might favor phosphorescence over fluorescence. However, without experimental data, any discussion on the emission spectrum, quantum yields, and lifetimes of this compound remains speculative.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 2-(p-Tolylthio)naphthalene-1,4-dione would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic parameters. nih.govresearchgate.net Such studies on related naphthalene (B1677914) derivatives have provided valuable information on their structural and electronic characteristics. nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Naphthoquinone Derivative Core (DFT)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.22 | O=C-C | 120.5 |

| C-C (ring) | 1.48 | C-C-C (ring) | 119.8 |

| C-S | 1.77 | C-S-C | 103.2 |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. researchgate.netscienceopen.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. scielo.br

For this compound, the HOMO is expected to be localized on the electron-rich p-tolylthio moiety, while the LUMO is likely centered on the electron-deficient naphthoquinone ring. dergipark.org.tr This separation of frontier orbitals is characteristic of donor-π-acceptor systems. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

Table 2: Illustrative FMO Energies for a Generic Arylthio-Naphthoquinone

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: This table presents example values based on typical DFT calculations for related compounds to illustrate the concept.

The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. jcsp.org.pk The EPS map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote regions of intermediate potential.

For this compound, the EPS map would likely show negative potential around the carbonyl oxygen atoms of the naphthoquinone moiety, indicating their nucleophilic character. Conversely, the carbon atoms of the quinone ring are expected to exhibit a more positive potential, making them susceptible to nucleophilic attack. The sulfur atom and the tolyl group would present a more complex potential distribution, influencing the molecule's interactions with biological targets.

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. Various computational indices are used to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA), the Para-Delocalization Index (PDI), and the Fluctuation Index (FLU). researchgate.netdergipark.org.trscielo.br These indices can be calculated for the different rings within this compound to assess their respective aromatic character.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., UV-Vis, IR, NMR Shifts)

Quantum chemical calculations can predict various spectroscopic properties of molecules, providing a valuable tool for interpreting experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). sphinxsai.com For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, such as π→π* and n→π*, can be assigned based on the molecular orbitals involved. nih.gov

The vibrational frequencies of a molecule can be calculated to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. dergipark.org.tr

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. By calculating the ¹H and ¹³C NMR chemical shifts for this compound, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure.

Table 3: Illustrative Calculated Spectroscopic Data for a Naphthoquinone Derivative

| Property | Calculated Value |

|---|---|

| λmax (UV-Vis) | 330 nm, 450 nm |

| C=O Stretch (IR) | 1670 cm⁻¹ |

| Quinoid Ring C-H (¹H NMR) | 7.8 - 8.2 ppm |

| Carbonyl Carbon (¹³C NMR) | 180 - 185 ppm |

Note: This table contains example data based on reported values for similar naphthoquinone structures to illustrate the output of such calculations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility of this compound. These simulations can reveal the accessible conformations of the molecule and the energy barriers between them.

MD simulations are also crucial for understanding the effects of the solvent on the molecule's structure and properties. By explicitly including solvent molecules in the simulation, it is possible to study how the solvent interacts with the solute and influences its conformational preferences. This is particularly important for understanding the behavior of the molecule in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Predictive Insights for Mechanistic Activities)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.

For this compound, a QSAR model could be developed to predict its anticancer activity based on a dataset of related naphthoquinone derivatives with known activities. nih.gov The molecular descriptors used in such a model could include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

A well-validated QSAR model can provide predictive insights into the mechanistic activities of this compound and guide the design of new, more potent analogues. For instance, a QSAR model might reveal that a specific combination of electronic and steric properties is crucial for high anticancer activity, providing a roadmap for future synthetic efforts.

Table 4: Common Descriptors Used in QSAR Models for Naphthoquinones

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Governs molecular interactions and reactivity. |

| Steric/Topological | Molecular Weight, van der Waals Volume, Shape Index | Influences binding affinity to biological targets. |

| Hydrophobic | LogP (Partition Coefficient) | Affects cell membrane permeability and transport. |

| Polarizability | Molar Refractivity | Relates to the molecule's ability to interact via dispersion forces. |

Note: This table lists common descriptors and their relevance in QSAR studies of naphthoquinone derivatives.

Molecular Docking and Protein-Ligand Interaction Studies with Biomolecular Targets

Computational molecular docking studies have been instrumental in elucidating the potential biomolecular targets of this compound and its analogs. These in-silico techniques predict the preferred orientation of the ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions at the molecular level.

Derivatives of 1,4-naphthoquinone (B94277) have been subjected to molecular docking simulations against a variety of protein targets to explore their therapeutic potential. For instance, arylated 1,4-naphthoquinone derivatives were evaluated for their binding affinity to assess their anti-inflammatory potential. Similarly, studies on other substituted naphthalene-1,4-dione molecules have been conducted against enzymes like Topoisomerase II, a key target in cancer therapy. The results from these docking experiments help in understanding the structure-activity relationships and guide the design of more potent inhibitors.

A study on juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives, including the structurally similar compound 2-(p-Tolylthio)-8-hydroxynaphthalene-1,4-dione , investigated their interaction with Protein Disulfide Isomerase (PDI). PDI is an important enzyme involved in cancer progression and thrombosis. The molecular docking results for these derivatives revealed key amino acid residues, such as Gln243, Phe440, and Leu443, as being important for the compound-protein interaction. These findings suggest that the naphthalene-1,4-dione scaffold, functionalized with a thioether linkage, can effectively fit into the active sites of specific protein targets.

The binding interactions typically involve a combination of hydrophobic interactions, hydrogen bonds, and sometimes π-π stacking with aromatic residues in the protein's active site. The tolyl group of this compound can engage in hydrophobic interactions, while the quinone oxygen atoms can act as hydrogen bond acceptors.

Table 1: Examples of Molecular Docking Studies on Naphthalene-1,4-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Arylated 1,4-Naphthoquinones | 1W3R (Anti-inflammatory target) | Derivatives showed stronger binding interactions at the active site compared to the standard drug metronidazole. | |

| 2,3-Disubstituted Naphthalene-1,4-diones | Topoisomerase II (PDB: 3L4K) | Compounds showed significant to moderate inhibition, with binding scores comparable to or better than the standard drug adriamycin. | |

| 2-(4-aminophenylsulfonyl)-5H-benzo[b]carbazole-6,11-dione derivatives | YmaH (Bacterial protein) | Docking studies helped understand molecular interactions related to antibacterial activity, with some compounds showing good glide scores. |

Prediction of Reactivity and Reaction Pathways through Computational Methods

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and for mapping out potential reaction pathways. Methods such as Density Functional Theory (DFT) are commonly employed to calculate electronic structure properties, which in turn dictate the molecule's reactivity.

For quinone-based compounds, computational methods can predict sites of metabolism (SOMs) by identifying atoms most susceptible to enzymatic attack, often by cytochrome P450 enzymes. This involves calculating properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and atomic charges. The regions with the highest electron density (HOMO) are susceptible to electrophilic attack, while regions with the lowest electron density (LUMO) are prone to nucleophilic attack. The high electrophilicity of the 1,4-naphthoquinone core makes it susceptible to covalent bond formation with nucleophilic groups found in proteins, such as thiol groups.

The reaction pathways for the synthesis or degradation of naphthalene derivatives can also be investigated computationally. For example, the potential energy surfaces for reactions can be calculated to determine the most favorable reaction mechanisms, identify transition states, and calculate activation energies. In the context of this compound, computational studies could model its formation via the reaction of a lawsone derivative with p-tolylthiol or its subsequent metabolic transformations. The hetero-Diels-Alder reaction, a method used to synthesize complex molecules containing the naphthoquinone motif, is one such reaction pathway that has been studied. Understanding these pathways is crucial for optimizing synthesis and predicting potential metabolites.

Redox Potential Calculations and Their Correlation with Electronic Properties

The biological and chemical activity of 1,4-naphthoquinone derivatives is intrinsically linked to their redox properties. These compounds can undergo one- or two-electron reduction processes, which can lead to the generation of reactive oxygen species (ROS). Computational methods are essential for accurately calculating the redox potentials of these molecules and correlating them with their electronic structures.

High-level quantum chemical methods, such as the G3(MP2)-RAD composite method combined with a continuum solvation model (CPCM), have been used to calculate absolute one-electron reduction potentials of para-quinones in solution with high accuracy. These calculations provide a quantitative measure of the propensity of the molecule to accept an electron. The calculated redox potentials can then be correlated with various electronic properties derived from the molecule's computed electronic structure, such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). A lower E_LUMO generally corresponds to a higher (less negative) reduction potential, indicating that the molecule is more easily reduced.

For this compound, the introduction of the electron-donating p-tolylthio group at the C2 position is expected to influence its electronic properties and, consequently, its redox potential compared to the parent 1,4-naphthoquinone. DFT calculations can be used to quantify these effects. By calculating properties like E_LUMO, electron affinity, and charge distribution, a direct link can be established between the molecular structure and its redox behavior. This understanding is critical, as the redox potential determines the compound's ability to participate in biological electron transfer reactions. The promising redox capabilities of naphthalene-based structures make them attractive for applications such as organic-based lithium-ion batteries.

Mechanistic Biological Activity Studies

Biochemical Mechanisms of Action at the Cellular and Subcellular Levels

The biological activity of 2-(p-Tolylthio)naphthalene-1,4-dione is rooted in its chemical structure, particularly the electrophilic naphthalene-1,4-dione core. This moiety facilitates a range of biochemical interactions at the cellular and subcellular levels, driving its cytotoxic and signaling effects.

A primary mechanism of action for many naphthoquinones is their ability to undergo redox cycling. This process involves the enzymatic reduction of the quinone to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. The semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. This cycle can repeat, leading to the continuous generation of superoxide and subsequently other reactive oxygen species (ROS) like hydrogen peroxide and hydroxyl radicals. nih.govmdpi.com

This sustained production of ROS overwhelms the cell's antioxidant capacity, leading to a state of oxidative stress. nih.gov Oxidative stress can induce widespread damage to cellular macromolecules, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways. nih.gov The 1,4-naphthoquinone (B94277) core of this compound is the key structural feature that enables this redox cycling activity.

The electrophilic nature of the naphthoquinone ring allows for covalent and non-covalent interactions with various cellular enzymes, leading to the modulation of their activity.

Topoisomerases: Naphthoquinones have been identified as inhibitors of human topoisomerase IIα, an essential enzyme for managing DNA topology during replication and cell division. nih.govresearchgate.net Inhibition can occur through interference with the enzyme's ATPase domain, which is crucial for its catalytic cycle. researchgate.netnih.gov Some quinones act as "topoisomerase poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of permanent double-strand DNA breaks. nih.govnih.gov Computational modeling studies suggest that naphthoquinones can bind to the ATPase domain of Topoisomerase IIα, potentially inhibiting its function. researchgate.net

NAD(P)H:quinone oxidoreductase (NQO1): This enzyme typically performs a two-electron reduction of quinones to the more stable hydroquinone (B1673460) form, which is a detoxification pathway that prevents redox cycling. nih.gov However, some quinone derivatives can inhibit NQO1, thereby enhancing one-electron reduction pathways and promoting ROS generation. nih.gov

ATPase: As mentioned, the ATPase activity of enzymes like topoisomerase IIα is a key target. nih.gov By binding to the ATP-binding pocket, naphthoquinones can competitively inhibit the hydrolysis of ATP, which is necessary for the enzyme's function.

Beyond indirect damage via ROS, naphthoquinones can interact directly with nucleic acids.

Alkylation: The electrophilic centers on the quinone ring are susceptible to nucleophilic attack from DNA bases, particularly guanine (B1146940). This can lead to the formation of covalent DNA adducts, a process known as alkylation. mdpi.com Such adducts can disrupt DNA replication and transcription, leading to mutations and cell death. mdpi.com Hybrid molecules containing a 1,4-naphthoquinone core and a sulfur mustard moiety have been shown to target DNA through the irreversible alkylation of guanine residues. mdpi.com

Intercalation: The planar aromatic structure of the naphthalene (B1677914) ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. nih.gov This mode of binding can distort the DNA structure, interfering with the processes of replication and transcription and potentially inhibiting the function of DNA-processing enzymes like topoisomerases. Studies have shown that the presence of a naphthalene group can significantly enhance the mutagenic activity of compounds, likely due to intercalative binding to bacterial DNA. nih.gov

Strand Breaks: The combination of ROS-induced damage to the deoxyribose-phosphate backbone and the inhibition of topoisomerases can lead to the accumulation of single and double-strand breaks in DNA. nih.govmdpi.com

By generating ROS and interacting with cellular proteins, this compound can modulate critical signaling pathways that regulate cellular stress responses, survival, and proliferation.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under conditions of oxidative stress induced by compounds like naphthoquinones, Nrf2 is activated and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a wide array of cytoprotective and detoxification enzymes. mdpi.com This represents a key adaptive response by the cell to mitigate the toxic effects of electrophilic compounds and ROS. nih.gov

Kinase Signaling Pathways (e.g., RTK, MAPK, AKT): Oxidative stress is a known modulator of various protein kinase signaling cascades. ROS can directly affect the activity of kinases and phosphatases, leading to downstream effects on cell fate. For instance, a related naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone, was found to induce apoptosis in liver cancer cells through ROS-mediated modulation of the MAPK, AKT, and STAT3 signaling pathways. nih.gov These pathways are central to regulating cell growth, proliferation, and survival.

Antiproliferative Mechanisms in Cellular Models (In Vitro Studies)

The biochemical activities described above culminate in potent antiproliferative effects in various cancer cell models. The primary mechanism underlying this effect is the disruption of the normal cell division cycle.

Exposure of cancer cells to naphthoquinone derivatives frequently results in the arrest of the cell cycle at specific checkpoints. This arrest prevents the cell from progressing through division, ultimately leading to senescence or apoptosis. The DNA damage and cellular stress caused by these compounds trigger checkpoint signaling pathways that halt the cell cycle to allow for repair. If the damage is too severe, the cell is directed towards programmed cell death.

Studies on various naphthoquinone compounds have demonstrated the ability to induce cell cycle arrest at different phases, depending on the specific compound and cell line. For example, some derivatives cause arrest in the G1 phase, while others halt progression at the G2/M checkpoint. nih.govresearchgate.netnih.gov This effect is a direct consequence of the DNA damage and disruption of enzymatic processes essential for cell cycle progression.

Table 1: Observed Cell Cycle Arrest Induced by Naphthoquinone Derivatives in Cancer Cell Lines This table presents findings from related naphthoquinone compounds to illustrate the common mechanism of action for this chemical class.

| Compound/Extract | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ethyl acetate (B1210297) extract of Linum numidicum (containing naphthoquinones) | PC3 (Prostate Cancer) | Cell cycle arrest in G2/M phase | nih.gov |

| Ethyl acetate extract of Linum trigynum (containing naphthoquinones) | PC3 (Prostate Cancer) | Cell cycle arrest in G0/G1 and G2/M phases | nih.gov |

| 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione | HT-29 (Colorectal Cancer) | G2/M-phase arrest | researchgate.net |

| Naphtho[2,1-α]pyrrolo[3,4-c]carbazole-5,7(6H,12H)-dione | MCF-7 (Breast Cancer) | Strong G1 phase arrest | nih.gov |

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer. Naphthoquinone derivatives are well-documented inducers of apoptosis in cancer cells through various signaling pathways. nih.gov

Studies on compounds structurally related to this compound have demonstrated that the induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS). For instance, the derivative 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ) has been shown to inhibit the viability of human hepatocellular carcinoma cells and induce apoptosis. nih.gov The mechanism involves an increase in intracellular ROS, which in turn modulates key signaling pathways. nih.gov

The primary pathways affected include:

Mitogen-Activated Protein Kinase (MAPK) Pathway : Naphthoquinone derivatives can increase the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov

AKT and STAT3 Signaling : A decrease in the phosphorylation of protein kinase B (AKT) and signal transducer and activator of transcription-3 (STAT3) is also observed. nih.gov

These signaling cascades ultimately lead to the activation of caspases, the key executioners of apoptosis. The process is often caspase-dependent, involving the activation of initiator caspases which then activate effector caspases that dismantle the cell. mdpi.com The pro-apoptotic activity of some (2-chloroethylthio)-1,4-naphthoquinones has been linked to DNA damage and the induction of classical caspase-dependent apoptosis. mdpi.com The central role of ROS in initiating these events is highlighted by the observation that ROS scavengers, such as N-acetyl-L-cysteine (NAC), can reverse the apoptotic effects. nih.gov

Table 1: Effects of a Naphthoquinone Derivative (NTDMNQ) on Apoptosis-Related Proteins

| Protein/Pathway | Observed Effect | Mechanistic Role |

|---|---|---|

| ROS | Increased | Triggers downstream signaling |

| p38 MAPK | Phosphorylation Increased | Pro-apoptotic signaling |

| JNK | Phosphorylation Increased | Pro-apoptotic signaling |

| ERK | Phosphorylation Decreased | Inhibition of pro-survival signaling |

| AKT | Phosphorylation Decreased | Inhibition of pro-survival signaling |

| STAT3 | Phosphorylation Decreased | Inhibition of pro-survival and proliferative signaling |

| p53, p21, p27 | Expression Increased | Cell cycle arrest (G0/G1 phase) |

| Cyclin D1, Cyclin E, CDK2, CDK4, CDK6 | Levels Decreased | Inhibition of cell cycle progression |

Data synthesized from studies on 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ). nih.gov

Autophagy Modulation

Autophagy is a cellular degradation process that eliminates damaged organelles and misfolded proteins. Its role in cancer is complex, as it can be both tumor-suppressive and tumor-promoting. Recent studies have indicated that certain 2-amino-1,4-naphthoquinone derivatives can induce cancer cell death through the modulation of autophagy. nih.govnih.gov For example, one such derivative was found to induce autophagy in A549 lung cancer cells by promoting the recycling of the Epidermal Growth Factor Receptor (EGFR) and activating its signaling pathway. nih.govnih.gov This suggests that, in addition to apoptosis, autophagy represents another potential mechanism through which naphthoquinone compounds exert their anticancer effects. While direct studies on this compound are lacking, the findings on related structures pave the way for future investigations into its potential to modulate autophagic pathways. nih.gov

Anti-inflammatory Mechanisms and Immunomodulatory Effects

Inflammation is a key process in many chronic diseases. Natural products, including various quinones, have been investigated for their anti-inflammatory and immunomodulatory properties. nih.govmdpi.com The mechanisms underlying these effects are often linked to the modulation of key signaling pathways and the production of inflammatory mediators. mdpi.com

For example, Lawsone (2-hydroxy-1,4-naphthoquinone), another related naphthoquinone, has demonstrated significant anti-arthritic potential in preclinical models. researchgate.net Its mechanism of action involves the downregulation of multiple pro-inflammatory markers, including:

Tumor necrosis factor-alpha (TNF-α)

Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Matrix metalloproteinases (MMP-2, MMP-3)

Vascular endothelial growth factor (VEGF)

Prostaglandin E2 (PGE2) researchgate.net

Polyphenolic compounds, which share some structural motifs with quinones, are known to regulate immunity by inactivating NF-κB and modulating MAPK and arachidonic acid pathways. mdpi.com They can also suppress the expression of Toll-like receptors (TLRs) and other pro-inflammatory genes. mdpi.com Given the structural similarities and the established activities of related compounds, it is plausible that this compound may exert anti-inflammatory effects through similar mechanisms, such as the inhibition of pro-inflammatory cytokine production and interference with key inflammatory signaling cascades.

Antimicrobial Mechanisms of Action against Pathogenic Organisms (In Vitro Biochemical Studies)

Naphthalene-1,4-dione derivatives have shown significant antimicrobial activity against a range of pathogenic bacteria. mdpi.comnih.govnih.gov The lipophilic nature of the naphthoquinone core facilitates its passage through the microbial cell wall and membrane, where it can exert its effects. The general mechanisms of action for naphthoquinones include the generation of ROS, alteration of mitochondrial respiration, and DNA damage. mdpi.com

One of the primary antimicrobial mechanisms for many compounds is the disruption of the bacterial cell membrane's integrity and function. nih.govnih.gov Studies on the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown that it disrupts membrane permeability in several microorganisms, including Staphylococcus aureus and Candida albicans. mdpi.com This damage leads to the leakage of intracellular components like proteins and DNA, ultimately causing cell death. mdpi.com Scanning electron microscopy has confirmed physiological damage to the cell membrane of treated microbes. mdpi.com The lipophilic character of the tolylthio group in this compound likely enhances its ability to interact with and disrupt the lipid bilayer of bacterial membranes.

The electrophilic nature of the 1,4-naphthoquinone core makes it susceptible to nucleophilic attack from biological molecules, including enzymes. researchgate.net This reactivity can lead to the inhibition of critical microbial enzymes. Naphthoquinones are known to act as Michael acceptors, reacting with thiol groups in proteins. rsc.org This can lead to the loss of protein function. nih.gov

Specific enzymatic targets for naphthoquinone derivatives may include:

Respiratory Chain Enzymes : Naphthoquinones can interfere with the electron transport chain, disrupting oxidative phosphorylation and leading to a decrease in cellular energy production. mdpi.com

Topoisomerase II : Some 2,3-disubstituted naphthalene-1,4-dione derivatives have been shown to possess inhibitory activity against Topoisomerase II, an enzyme crucial for DNA replication and repair in bacteria. benthamdirect.com

Protein Disulfide Isomerase (PDI) : Derivatives of 5-hydroxy-1,4-naphthoquinone have been identified as inhibitors of PDI, an enzyme involved in protein folding. nih.gov

Structure-Activity Relationships (SAR) in Mechanistic Biological Contexts

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on related naphthoquinone derivatives have provided valuable insights into how modifications to the core structure influence their mechanistic actions. rsc.orgnih.govnih.gov

Key structural features that influence activity include:

The Naphthoquinone Core : This planar, electron-deficient ring system is crucial for the compound's ability to undergo redox cycling, generate ROS, and interact with biological targets through intercalation or Michael addition. mdpi.comrsc.org

Substituents at the 2- and 3-positions : The nature of the substituent at these positions significantly modulates the compound's electronic properties and steric profile, thereby affecting its biological activity.

The presence of a sulfur-linked group (thioether) is common in many active derivatives. researchgate.net

Halogen atoms, such as chlorine, at the 3-position can act as good leaving groups, facilitating nucleophilic attack and covalent modification of target proteins. rsc.org

The Arylthio Group : In this compound, the p-tolylthio group plays a significant role.

The lipophilicity of this group can enhance membrane permeability.

A study on 2,3-disubstituted naphthalene-1,4-diones highlighted that the introduction of different amine groups significantly alters anticancer potency and selectivity. rsc.org Similarly, research on (2-chloroethylthio)-1,4-naphthoquinones showed that introducing one such group improved anticancer properties, whereas a second group decreased activity, demonstrating the delicate balance required for optimal function. mdpi.com

Table 2: General Structure-Activity Relationships for Naphthoquinone Derivatives

| Structural Modification | Impact on Biological Activity |

|---|---|

| Addition of a single thioether group | Often enhances anticancer and antimicrobial activity. mdpi.comresearchgate.net |

| Substituents on the arylthio ring | Electron-withdrawing or donating groups can modulate potency. nih.gov |

| Presence of a halogen at C3 | Can increase reactivity towards nucleophiles (e.g., thiols in proteins), potentially enhancing cytotoxicity. rsc.org |

| Modifying the amine group (in amino-naphthoquinones) | Alters steric and electronic properties, affecting potency and selectivity. rsc.org |

Identification and Characterization of Specific Biomolecular Targets and Binding Interactions

Detailed mechanistic studies specifically identifying and characterizing the biomolecular targets of this compound are not extensively available in the current scientific literature. The broader class of 1,4-naphthoquinone derivatives is known to exert biological effects through two primary mechanisms: redox cycling and covalent modification of nucleophilic biomolecules. mdpi.com

The electrophilic nature of the naphthoquinone scaffold allows for interaction with soft nucleophiles, such as the thiol groups present in the cysteine residues of proteins. mdpi.com This reactivity suggests that this compound may form covalent bonds with specific protein targets, thereby altering their structure and function. This interaction is a common mechanism for many biologically active quinones. mdpi.com

While direct evidence for this compound is limited, research on structurally related compounds offers potential insights. For instance, various thio-derivatives of naphthoquinones have been investigated for their biological activities, which are presumed to be mediated by interactions with specific cellular proteins. Studies on other 2-thio-substituted 1,4-naphthoquinones have explored their potential as anticancer and antiplatelet agents, activities that inherently involve binding to specific biological molecules to elicit a response.

However, without dedicated molecular docking, proteomics, or biochemical studies on this compound itself, the specific protein targets, binding sites, and the precise nature of the binding interactions (e.g., covalent, hydrogen bonding, hydrophobic interactions) remain to be elucidated. Further research is required to isolate and identify the specific cellular components that interact with this compound to fully understand its mechanistic biological activity.

Applications in Advanced Materials Science and Other Fields

Applications in Organic Electronics and Semiconductor Materials

While some naphthoquinone derivatives have been investigated for their electronic properties, specific research into 2-(p-Tolylthio)naphthalene-1,4-dione as a primary component in organic electronics is not extensively documented in the reviewed literature. The electronic properties of the naphthoquinone scaffold suggest it may be a candidate for such applications, but detailed studies are needed. evitachem.com

There is no specific data available in the reviewed scientific literature detailing the experimental charge transport properties (e.g., hole or electron mobility) or the specific electron affinity values for this compound. Characterizing these fundamental parameters is a necessary first step to determine its potential as a semiconductor material.

The role of this compound as a dopant in organic semiconductors has not been specifically reported in the available literature. The electron-accepting nature of the quinone core could theoretically make it a candidate for a p-type dopant, but experimental validation is required.

No published studies were found that demonstrate the integration and performance of this compound as the active semiconducting layer in Organic Field-Effect Transistors (OFETs).

Photovoltaic Applications in Organic Solar Cells

The potential use of thio-substituted naphthoquinones in photovoltaics has been explored through computational studies, particularly for applications in dye-sensitized solar cells (DSSCs). nih.gov While direct experimental data for this compound is not available, theoretical studies on closely related analogues—thiophenyl derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone)—provide insight into their potential as photosensitizers. nih.gov

These computational models, employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), suggest that thiophenyl lawsone derivatives could be effective sensitizers. nih.gov The studies indicate that the alignment of their frontier molecular orbitals (HOMO and LUMO) relative to the conduction bands of common semiconductor materials like TiO2 and ZnO is favorable for electron injection. nih.gov The introduction of the thiophenyl group induces a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent lawsone molecule, which is advantageous for capturing more light in the visible region. nih.gov

| Parameter | Value |

|---|---|

| Excitation Energy (eV) | Lower than parent lawsone |

| HOMO Level | - |

| LUMO Level | - |

| Absorption Wavelength (λmax) | >450 nm |

| Compatibility | TiO2 and ZnO conduction bands |

Note: The data in the table is qualitative, based on computational analysis of related lawsone derivatives, as specific values for this compound were not provided in the source.

Coordination Chemistry and Metal Complex Formation

The application of this compound in coordination chemistry is not well-documented in the reviewed scientific literature. While the molecule possesses potential coordination sites—specifically the two carbonyl oxygen atoms and the thioether sulfur atom—there are no specific reports of its use as a ligand in the formation of metal complexes.

The design of this compound as a specific chelating agent and its subsequent binding abilities with various metal ions have not been described. Research on the coordination chemistry of naphthalene-based ligands has typically focused on molecules with other functional groups, such as carboxylates, which offer different binding modes. mdpi.com

Catalytic Applications of Metal-Naphthoquinone Complexes

The integration of naphthoquinone derivatives, such as this compound, into metal complexes has opened new avenues in catalysis. These complexes leverage the redox activity of the quinone moiety and the coordinating capabilities of the metal center to facilitate a variety of chemical transformations.

Metal complexes involving naphthoquinone-based ligands have been synthesized and characterized using various spectral techniques. nih.govscispace.com The geometry and electronic structure of these complexes are crucial to their catalytic function. For instance, quinone units can effectively promote the redox cycling of metal ions, such as Fe³⁺/Fe²⁺, which is a key step in many catalytic processes, including Fenton-like reactions for environmental remediation. nih.gov The coordination of metals like Cobalt(II), Copper(II), Nickel(II), and Zinc(II) to naphthoquinone ligands creates stable complexes with defined geometries. nih.gov While much of the research on these specific complexes has focused on their biological interactions, the principles of their structure and redox activity are directly applicable to catalysis. nih.govscispace.com The synthesis of naphthoquinone derivatives itself often employs metal catalysts, highlighting the intrinsic relationship between these two classes of compounds. acs.orgneist.res.in The catalytic activity of such complexes is rooted in the ability of the ligand to stabilize different oxidation states of the metal ion, thereby lowering the activation energy for reactions.

Metal-Organic Frameworks (MOFs) Incorporating Quinone Moieties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Incorporating quinone moieties into the organic linkers of MOFs imparts unique redox functionalities, making them suitable for a wide range of applications. nih.govmdpi.com

The inherent redox chemistry of quinones is vital in developing electroactive and functional MOFs. iucr2017.orgresearchgate.net Researchers have successfully synthesized MOFs using quinone-based linkers, such as anthraquinone-2,3-dicarboxylic acid, with metal ions like zinc and manganese. mdpi.com These materials have shown promise as cathode materials for lithium-ion batteries, where the MOF structure helps to prevent the dissolution of the quinone electrode material in the organic electrolyte, thereby enhancing cycling stability. mdpi.com

Furthermore, quinone-modified MOFs can act as efficient heterogeneous catalysts. nih.gov For example, modifying MIL-101(Fe), a well-known MOF, with quinone units enhances its catalytic activity in persulfate activation for the degradation of organic pollutants. The quinone groups facilitate the Fe³⁺/Fe²⁺ redox cycle, boosting the catalyst's efficiency and reusability. nih.gov Anthraquinone-based MOFs have also been developed as bifunctional photocatalytic platforms that can activate C-H bonds and oxygen under visible light irradiation. nih.gov The rigid and ordered structure of the MOF isolates the photosensitizing anthraquinone (B42736) units, promoting the formation of reactive species for oxidation reactions. nih.gov The functionalization of naphthalene (B1677914) dicarboxylate linkers within MOFs has also been explored to tune their gas adsorption properties. rsc.org

Below is a table summarizing various MOFs that incorporate quinone or naphthalene moieties and their demonstrated applications.

| MOF System | Linker/Moiety | Metal Ion | Application |

| Zn/Cd-MOF | Tetracarboxylic acid with hydroquinone (B1673460) core | Zn²⁺, Cd²⁺ | Electroactive materials iucr2017.org |

| Anthraquinone-MOF | Anthraquinone with two carboxyl groups | Not specified | Bifunctional photocatalysis for C-H bond oxidation nih.gov |

| ZnAQDC & MnAQDC | Anthraquinone-2,3-dicarboxylic acid | Zn²⁺, Mn²⁺ | Cathodes for Lithium-Ion Batteries mdpi.com |

| Q-MIL-101(Fe) | Quinone-modified linker | Fe³⁺ | Heterogeneous catalyst for persulfate activation nih.gov |

| NiNDTz | Tetrazole-naphthalene linker | Ni²⁺ | Filler for gas separation membranes nih.gov |

| Naphthalene Diimide MOF | N,N′-bis(3-pyridylmethyl)-1,4,5,8-naphthalene diimide | Zn²⁺ | Detection of electron-rich molecules rsc.org |

| Lanthanide-MOFs | 5,5'-(naphthalene-2,6-diyl) diisophthalic acid | Eu³⁺, Gd³⁺, Tb³⁺, Dy³⁺ | Fluorescence sensing, proton conductivity globethesis.com |

This table is interactive. Click on the headers to sort the data.

Photophysical Properties and Applications as Dyes or Pigments

Naphthoquinones, including this compound, possess a chromophoric core based on the naphthalene ring system, which gives rise to distinct photophysical properties. These properties can be tuned by chemical modification, leading to potential applications as dyes and pigments. wikipedia.org

Derivatives of 1,4-naphthoquinone (B94277) are known to exhibit characteristic optical properties. nih.gov For example, studies on similar structures like 2-methyl-3-(hydroxyphenylthio)-1,4-naphthalenedione have shown that the position of substituents can lead to varied optical behaviors, including solvatochromism (color change with solvent polarity) and the expression of optical chirality in the solid state. nih.gov The inherent fluorescence of the 2-hydroxy-1,4-naphthoquinone (lawsone) core is another key feature, with derivatives emitting light in the green portion of the spectrum. researchgate.net

Supramolecular Chemistry and Self-Assembly Processes

The planar and aromatic nature of the this compound molecule makes it an ideal candidate for participating in supramolecular chemistry and self-assembly processes. These processes are governed by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces.

The π-π interactions between the aromatic rings of naphthoquinone moieties are a significant driving force for self-assembly. This is evident in the construction of certain MOFs, where π-π stacking between adjacent anthraquinone units helps to form ordered channel structures. nih.gov The ability of naphthoquinone and anthraquinone scaffolds to interact with aromatic residues is also highlighted in their capacity to inhibit the self-assembly of amyloid peptides, a process implicated in neurodegenerative diseases. nih.gov The design of these molecules often includes hydrophobic moieties specifically to target the aromatic interactions that drive the aggregation process. nih.gov

Furthermore, the self-assembly of organic linkers containing quinone or hydroquinone cores with metal ions is a fundamental step in the creation of layered MOFs and 2D metal-organic nanosheets. researchgate.net This demonstrates the programmability of these molecular units to form highly ordered, extended structures. The principles governing these assembly processes are central to creating novel functional materials from the bottom up.

Redox-Active Materials for Energy Storage (e.g., Batteries, Pseudocapacitors)

The ability of the quinone group to undergo reversible two-electron, two-proton reduction-oxidation makes naphthoquinone derivatives highly attractive as redox-active materials for energy storage applications. uaz.edu.mx This property is being harnessed in a variety of next-generation energy storage devices, including rechargeable batteries and pseudocapacitors.

Naphthoquinone-based materials have been investigated as electrodes in all-solid-state rechargeable air batteries researchgate.net and as the negative active species in aqueous organic redox flow batteries (AORFBs). researchgate.netnih.gov The electrochemical stability and tunable redox potential of naphthoquinones are key advantages for these applications. oaepublish.com Molecular engineering of naphthoquinone derivatives allows for the optimization of properties like solubility and redox potential to enhance battery performance. researchgate.netnih.gov

In the realm of metal-ion batteries, quinone-based organic materials are promising electrodes due to their high theoretical capacity and the fact that they are derived from sustainable resources. mdpi.com They have been successfully used as cathodes in lithium-ion mdpi.com, aqueous sodium-ion nih.gov, and aqueous zinc-ion batteries. sciopen.com For instance, incorporating anthraquinone ligands into MOFs can prevent their dissolution in organic electrolytes, leading to better cycling stability in lithium-ion batteries. mdpi.com Similarly, a robust naphthoquinone derivative has been shown to exhibit a high specific capacity and an exceptionally long cycle life in aqueous zinc-ion batteries. sciopen.com The design of multi-carbonyl naphthalene diimide polymers has also led to high-performance cathodes for stable lithium-ion storage. researchgate.net

The table below highlights the performance of several quinone-based systems in energy storage applications.

| Energy Storage System | Quinone Derivative | Role | Key Performance Metric |

| All-Solid-State Air Battery | 1,4-Naphthoquinone | Negative Electrode | High Coulombic efficiency (>98%) after 135 cycles researchgate.net |

| Aqueous Organic Redox Flow Battery | Mixed Naphthoquinones (NQ-S & Lawsone) | Negative Active Species | Enables high energy and power densities researchgate.net |

| Aqueous Na-Ion Battery | 2,5-dihydroxy-1,4-benzoquinonatocobalt | Anode | Superior capacity of 183 mAh g⁻¹; full cell energy density of 110 Wh kg⁻¹ nih.gov |

| Li-Ion Battery | Mn-Anthraquinone MOF (MnAQDC) | Cathode | Maintains specific capacity of ~45 mAh g⁻¹ after 200 cycles mdpi.com |

| Aqueous Zn-Ion Battery | Naphthoquinone derivative (NTNQ) | Cathode | High specific capacity of 290.5 mAh g⁻¹; 81.7% capacity retention over 10,000 cycles sciopen.com |

| Neutral Aqueous Organic Redox Flow Battery | Naphthalene Diimide (dex-NDI) | Anolyte | High water solubility (1.85 M); full battery capacity of 54.4 Ah L⁻¹ nih.gov |

This table is interactive. Click on the headers to sort the data.

Electrochemical Sensor Development

The rich electrochemistry of this compound and related compounds makes them excellent candidates for the development of sensitive and selective electrochemical sensors. nih.gov The fundamental principle behind these sensors is the modulation of the quinone's redox signal upon interaction with a specific analyte.

Electrochemical sensors are powerful tools for the rapid and real-time detection of various species without extensive sample preparation. rsc.org The performance of these sensors can be significantly enhanced by modifying electrode surfaces with materials that have high electrocatalytic activity, such as graphene functionalized with quinone derivatives. rsc.orgresearchgate.net For instance, graphene-based electrodes modified with quinones have been used for the sensitive voltammetric determination of hydroquinone, a common environmental pollutant. researchgate.netresearchgate.netmdpi.com The modifier enhances the redox peak currents and improves the selectivity of the sensor. researchgate.net

Quinone redox cycling is a key mechanism that can be exploited in biosensors. nih.gov For example, a DNA-based biosensor has been developed to monitor the generation of free radicals from the redox cycling of menadione (B1676200) (2-methyl-1,4-naphthoquinone), providing a method to detect DNA damage. nih.gov Similarly, theoretical and experimental studies have explored the use of quinone derivatives adsorbed on graphene for the detection of metal ions like cadmium. rsc.org The development of an impregnated graphite (B72142) electrode has also been shown to be effective for the determination of various 1,4-naphthoquinone derivatives in substances. mdpi.com These examples demonstrate the versatility of quinone electrochemistry in creating advanced sensor platforms for environmental monitoring and biomedical diagnostics.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Mechanistic Understandings of 2-(p-Tolylthio)naphthalene-1,4-dione

The scientific community has made significant strides in understanding the chemical and biological properties of this compound and related quinone-thioether compounds. Key discoveries highlight its role as a versatile scaffold in various chemical transformations and as a molecule with noteworthy biological interactions.

Synthesis and Reactivity: The synthesis of this compound is often achieved through the reaction of a naphthoquinone precursor, such as 2-hydroxy-1,4-naphthoquinone (B1674593), with p-tolylthiol. evitachem.com This reaction is a cornerstone for creating a library of thioether-substituted naphthoquinones. Research has explored various catalytic systems to improve the efficiency and sustainability of this type of C–S bond formation, including silver-catalyzed direct thiolation of quinones with aryl disulfides and one-pot oxidative radical coupling of hydroquinones with thiols. acs.orgrsc.orgresearchgate.net The mechanism of formation often involves nucleophilic attack of the thiol on the quinone ring, a process that can be influenced by the reaction conditions and the electronic nature of the substituents. nih.gov The carbonyl groups of the naphthoquinone moiety make the compound susceptible to nucleophilic attack, leading to the formation of various adducts. evitachem.com

Biological and Mechanistic Insights: A significant body of research has focused on the biological activities of naphthoquinone derivatives, including those with thioether linkages. These compounds are known to interact with biological systems through various mechanisms, often involving their redox properties. mdpi.com The thioether linkage can modulate the electronic properties of the quinone ring, influencing its reactivity towards biological nucleophiles like cysteine residues in proteins. researchgate.net Studies on similar quinone-thioether conjugates have shown that they can react with proteins via thiol addition-elimination reactions. researchgate.net This reactivity is crucial for understanding their biological effects, including potential anticancer and antiplatelet activities. nih.govnih.govmdpi.com For instance, derivatives of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) with thioether substitutions have been investigated as inhibitors of protein disulfide isomerase (PDI), an enzyme implicated in thrombosis and cancer. nih.gov The mechanism often involves the compound acting as a Michael acceptor, allowing for covalent modification of target proteins. nih.gov

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite the progress made, several knowledge gaps remain in the comprehensive understanding of this compound.

Detailed Mechanistic Pathways: While the general mechanism of thiol addition to quinones is understood, the specific kinetics and thermodynamics of the formation of this compound under various conditions are not fully elucidated. The potential for free-radical mediated pathways, as observed in the addition of thiols to o-quinones, warrants further investigation for the p-naphthoquinone system. nih.gov

Comprehensive Biological Target Identification: Although the reactivity towards thiols suggests proteins as likely biological targets, a comprehensive profile of the specific proteins and cellular pathways affected by this compound is lacking. The broader toxicological profile and off-target effects are also largely unexplored.

Structure-Activity Relationship (SAR) Nuances: While SAR studies have been conducted on related naphthoquinone derivatives, a detailed investigation specifically focused on varying the arylthio substituent of 2-(arylthio)naphthalene-1,4-diones is needed to finely tune its biological activity and selectivity. nih.gov

Materials Science Potential: The exploration of this compound in materials science is still in its infancy. Its electronic and photophysical properties have not been thoroughly characterized, limiting the understanding of its potential in applications such as organic electronics or as a component in redox-active polymers.

Catalytic Activity: The potential for this compound and its derivatives to act as catalysts or ligands in chemical reactions is an almost entirely unexplored area. Organosulfur compounds, in general, have shown promise in catalysis, but this specific class of molecules has not been investigated in that context. bohrium.comthieme-connect.de

Prospective Directions for Future Academic and Interdisciplinary Research

The existing knowledge base provides a strong foundation for future research into this compound, with promising avenues in synthetic chemistry, medicinal chemistry, materials science, and catalysis.

Development of Novel and Sustainable Synthetic Methodologies

Future research should focus on developing more environmentally friendly and efficient synthetic routes to this compound and its analogs. This includes the exploration of:

Catalyst-free reactions: Investigating conditions that allow for the direct reaction of thiols with naphthoquinones or hydroquinones without the need for metal catalysts. researchgate.net

Green solvents: Utilizing water or other environmentally benign solvents to reduce the environmental impact of the synthesis. researchgate.net

Photoredox catalysis: Exploring light-mediated reactions for the formation of the C–S bond, which can offer mild reaction conditions and unique reactivity. researchgate.net

Flow chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A comparative table of synthetic approaches for quinonyl aryl thioethers is presented below:

| Method | Catalyst/Reagent | Key Advantages | Reference(s) |

| Silver-Catalyzed Thiolation | AgOAc/dppp, (NH₄)₂S₂O₈ | High yield, broad substrate scope. | acs.orgnih.gov |

| Oxidative Radical Coupling | H₂CrO₄ | One-pot synthesis from hydroquinones, moderate to good yield. | rsc.orgresearchgate.net |

| Conventional Heating | Water (solvent) | Simple, uses an environmentally friendly solvent. | frontiersin.org |

| Microwave Irradiation | Water (solvent) | Rapid reaction times. | frontiersin.org |

Deeper Mechanistic Elucidation of Biological Interactions

A more profound understanding of how this compound interacts with biological systems is crucial for its potential development as a therapeutic agent or a biological probe. Future research should include:

Proteomics and Target Identification: Employing advanced proteomic techniques to identify the specific protein targets of the compound within cells.

Kinetic and Thermodynamic Studies: Quantifying the reactivity of the compound with biologically relevant thiols, such as glutathione (B108866) and cysteine residues in proteins, to understand the kinetics of target engagement. acs.org

Computational Modeling: Using molecular docking and quantum mechanical calculations to predict binding modes and reactivity with potential biological targets, complementing experimental data. nih.gov

Cellular Imaging: Developing fluorescently tagged analogs to visualize the subcellular localization of the compound and its interactions with cellular components in real-time.

Advanced Design and Synthesis for Materials Science Applications

The unique electronic structure of this compound makes it an interesting candidate for materials science applications. Future work could focus on:

Redox-Active Polymers: Incorporating the this compound moiety into polymer backbones to create materials for energy storage applications, such as organic batteries. nih.govacs.org

Organic Semiconductors: Investigating the charge transport properties of crystalline this compound and its derivatives for potential use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Fluorescent Probes: Exploring the fluorescent properties of derivatives, as many quinone-based compounds exhibit fluorescence, which could be harnessed for developing chemical sensors or bio-imaging agents. researchgate.net

Computational Design: Utilizing high-throughput computational screening to design novel quinone-thioether derivatives with optimized electronic properties for specific material applications. frontiersin.orgnih.gov

Exploration of New Chemical Reactivity and Catalytic Roles

The chemical versatility of this compound remains largely untapped. Future research should explore its potential in:

Organocatalysis: Investigating whether the sulfur atom can act as a Lewis base or if the quinone moiety can participate in redox catalysis for organic transformations. thieme-connect.de

Ligand Development: Using the this compound scaffold to design novel ligands for transition metal catalysis, leveraging the coordinating ability of the sulfur atom and the carbonyl oxygens. bohrium.com

C-S Bond Activation: Studying the cleavage of the C-S bond under specific catalytic conditions to generate reactive intermediates for further synthetic transformations. nih.gov

Diels-Alder Reactions: Utilizing the quinone ring as a dienophile in Diels-Alder reactions to construct complex polycyclic structures. mdpi.com

Computational Design and Validation of Novel Analogues of this compound

The development of novel therapeutic agents is a complex process that has been significantly streamlined by the integration of computational methods. For derivatives of this compound, a compound belonging to the promising class of 1,4-naphthoquinones, computational design plays a pivotal role in the rational design of analogues with enhanced biological activity and improved pharmacokinetic profiles. This section explores the computational strategies employed in the design of novel analogues and the subsequent experimental validation of these in silico-derived compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the naphthalene-1,4-dione scaffold, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their therapeutic effects, such as anticancer and antitubercular activities. researchgate.netnih.gov

In a typical QSAR study, a dataset of structurally related compounds with known biological activities is used to develop a predictive model. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each molecule. Through statistical methods like multiple linear regression (MLR), a correlation is established between these descriptors and the observed biological activity. nih.gov

For instance, QSAR analyses of 2-[(R-phenyl)amine]-1,4-naphthalendione derivatives have revealed that their biological activity is linearly correlated with the energy difference between the LUMO and HOMO orbitals and other structural parameters. nih.gov Such models provide valuable insights into the mechanism of action and guide the design of new analogues with optimized properties. By understanding which structural modifications are likely to enhance activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Molecular Docking Simulations